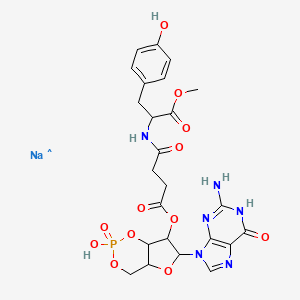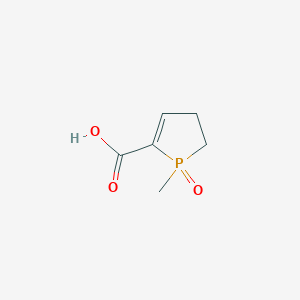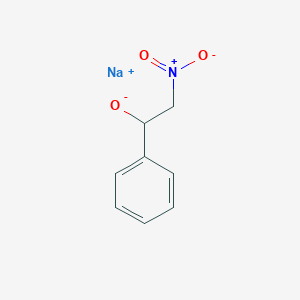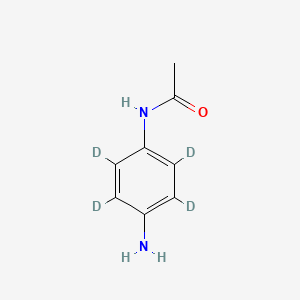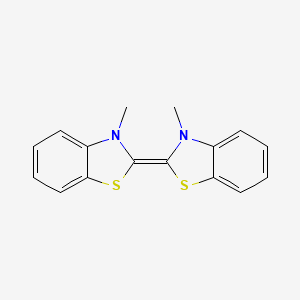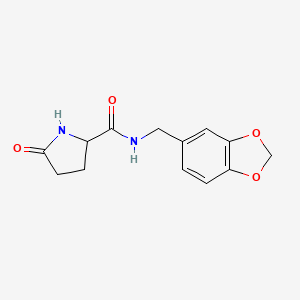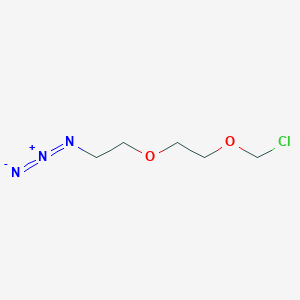
Methylene, nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylene, nitro- (commonly known as nitromethane) is an organic compound with the chemical formula CH₃NO₂. It is the simplest organic nitro compound and is characterized by the presence of a nitro group (-NO₂) attached to a methane molecule. Nitromethane is a polar liquid that is commonly used as a solvent in various industrial applications, including extractions, reaction mediums, and cleaning solvents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitromethane can be synthesized through several methods:
From Sodium Ethyl Sulfate and a Metal Nitrite: This method involves reacting sodium ethyl sulfate (NaC₂H₅SO₄) with a metal nitrite, such as sodium nitrite (NaNO₂) or potassium nitrite (KNO₂).
From Ethyl Halide and Silver Nitrite: Ethyl halide reacts with silver nitrite to produce nitromethane.
From Ethyl Bromide (Iodide) and Sodium Nitrite: Ethyl bromide or iodide reacts with sodium nitrite to form nitromethane.
Industrial Production Methods
Industrial production of nitromethane typically involves the vapor-phase nitration of propane. This process yields a mixture of nitromethane, nitroethane, and other nitroalkanes, which are then separated by fractional distillation .
Análisis De Reacciones Químicas
Types of Reactions
Nitromethane undergoes various chemical reactions, including:
Oxidation: Nitromethane can be oxidized to form formaldehyde and nitrous acid.
Reduction: Reduction of nitromethane can produce methylamine.
Substitution: Nitromethane can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Bases such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formaldehyde and nitrous acid.
Reduction: Methylamine.
Substitution: Various substituted nitromethane derivatives.
Aplicaciones Científicas De Investigación
Nitromethane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in photodynamic therapy (PDT) for cancer treatment.
Industry: Utilized in the production of pesticides, explosives, fibers, and coatings.
Mecanismo De Acción
Nitromethane exerts its effects through various mechanisms:
Comparación Con Compuestos Similares
Similar Compounds
Nitroethane (C₂H₅NO₂): Similar to nitromethane but with an additional carbon atom.
Nitroacetonitrile (O₂NCH₂CN): Contains both nitro and cyano groups, making it highly reactive.
2,4,6-Trinitrotoluene (TNT): A more complex nitro compound used as an explosive.
Uniqueness
Nitromethane is unique due to its simplicity and versatility. It is the simplest nitro compound and serves as a fundamental building block in organic synthesis. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
Número CAS |
19527-13-0 |
|---|---|
Fórmula molecular |
CHNO2 |
Peso molecular |
59.024 g/mol |
InChI |
InChI=1S/CHNO2/c1-2(3)4/h1H |
Clave InChI |
AFMIYEXCCPCEKD-UHFFFAOYSA-N |
SMILES canónico |
[CH][N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


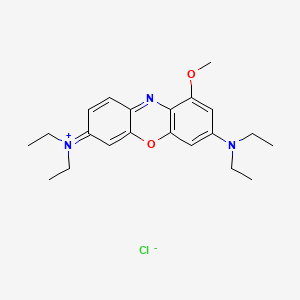


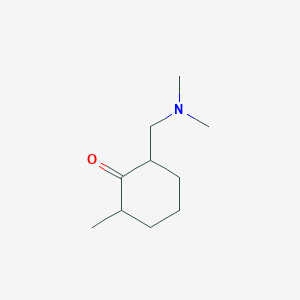
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)
